molecular formula C14H10N2O B2634052 3-Phenyl-1,8-naphthyridin-2(1H)-one CAS No. 5174-92-5

3-Phenyl-1,8-naphthyridin-2(1H)-one

Cat. No. B2634052
CAS RN: 5174-92-5
M. Wt: 222.247
InChI Key: BILQDKWMYLRKKH-UHFFFAOYSA-N
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Description

3-Phenyl-1,8-naphthyridin-2(1H)-one, also known as PHN, is a heterocyclic organic compound with a molecular formula of C16H11N2O. PHN has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Scientific Research Applications

Antibacterial Activity

3-Phenyl-1,8-naphthyridin-2(1H)-one has been utilized in the synthesis of various compounds with notable antibacterial properties. For instance, the compound was used in the formation of 1,8-Naphthyridinyl-1,3,4-oxadiazoles, which demonstrated significant antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004). Similarly, a series of derivatives synthesized from this compound showed potent cytotoxicity, with potential applications in drug development due to improved ADME properties (Lin, 2006).

Synthesis of Antimicrobial Compounds

The compound has also been used in the greener synthesis of phthalazin-1(2H)-one derivatives, which were tested for their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited good to excellent antimicrobial activities, highlighting their potential as therapeutic agents (Sakram et al., 2019).

Fluorescent Sensor Development

In the field of chemical sensing, 3-Phenyl-1,8-naphthyridin-2(1H)-one has been employed in the design of a pyrene-based fluorescent probe. This probe selectively detects Ni2+ ions, demonstrating potential applications in environmental monitoring and biological systems (Khan, Ramu, & Pitchumani, 2018).

Development of Novel Antimicrobial Agents

Research has shown the effectiveness of substituted 3-aryl-1,8-naphthyridine derivatives, synthesized using 3-Phenyl-1,8-naphthyridin-2(1H)-one, in antimicrobial applications. These derivatives displayed promising results against various microbial strains, further emphasizing the compound's utility in creating new antimicrobial agents (Ravi et al., 2018).

Advancements in Homogeneous Catalysis

The compound has been instrumental in the synthesis of new complexes for applications in homogeneous catalysis, particularly in the hydroformylation of styrene (Moya et al., 2008). This further extends its utility to industrial chemical processes.

properties

IUPAC Name

3-phenyl-1H-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12(10-5-2-1-3-6-10)9-11-7-4-8-15-13(11)16-14/h1-9H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILQDKWMYLRKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,8-naphthyridin-2(1H)-one

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